Methyl DL-2-isothiocyanatocaproate
Description
Contextualization of Alkyl Isothiocyanates within Chemical Biology Research
Alkyl isothiocyanates are a subgroup of isothiocyanates where the 'R' group is an alkyl chain. These compounds have garnered attention in chemical biology due to their diverse biological activities. rsc.orgnih.gov Isothiocyanates are known to interact with various biological molecules, a characteristic attributed to the electrophilic nature of the carbon atom in the N=C=S group. foodandnutritionjournal.org This reactivity allows isothiocyanates to form covalent bonds with nucleophilic groups found in important biomolecules such as proteins and peptides. nih.gov
The study of alkyl isothiocyanates is significant for several reasons. Their interactions with cellular components can modulate biological pathways. For instance, research has shown that isothiocyanates can influence processes like apoptosis and inflammation. foodandnutritionjournal.orgresearchgate.net The specific nature of the alkyl group can influence the compound's lipophilicity and, consequently, its ability to traverse cellular membranes and interact with intracellular targets. bohrium.com This structure-activity relationship is a key area of investigation in the field.
Overview of Research Significance for Isothiocyanate Esters
Isothiocyanate esters, which include compounds like Methyl DL-2-isothiocyanatocaproate, are recognized for their versatile chemical properties and have become valuable tools in synthetic chemistry. rsc.org The isothiocyanate group serves as a platform for a variety of chemical transformations, making these esters useful starting materials for the synthesis of more complex molecules. rsc.org
The research significance of isothiocyanate esters extends to their potential applications in various scientific domains. In laboratory settings, their ability to covalently modify proteins is utilized for tagging proteins with other molecules, such as fluorescent dyes. foodandnutritionjournal.org This application is crucial for studying protein localization, trafficking, and interactions within a cellular context. The reactivity of the isothiocyanate group allows for the formation of stable linkages, which is essential for the reliability of such experimental techniques.
The table below provides a summary of the key chemical information for this compound. calpaclab.com
| Property | Value |
| Compound Name | This compound |
| CAS Number | 206761-73-1 |
| Molecular Formula | C8H13NO2S |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-isothiocyanatohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-3-4-5-7(9-6-12)8(10)11-2/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAHMTCGCWAEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374959 | |
| Record name | methyl 2-isothiocyanatohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206761-73-1 | |
| Record name | methyl 2-isothiocyanatohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206761-73-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl Dl 2 Isothiocyanatocaproate and Analogues
Conventional Chemical Synthesis Routes for Isothiocyanates
Traditional methods for synthesizing isothiocyanates have been the bedrock of their production for many years. These routes typically involve the transformation of readily available starting materials through robust and well-understood reaction pathways.
The most common and direct precursors for the synthesis of isothiocyanates are primary amines. chemrxiv.org The structural diversity of commercially available primary amines makes this a highly versatile approach. Two main strategies are employed for this transformation.
The classic method involves the reaction of a primary amine with thiophosgene (B130339) (CSCl2) or a thiophosgene equivalent. acs.org While effective, the high toxicity of thiophosgene has led to the development of alternative, safer reagents. chemrxiv.orgacs.org
A more widely used and safer two-step alternative involves the reaction of a primary amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate (B8719985) salt. chemrxiv.orgnih.gov This intermediate is then decomposed to the isothiocyanate using a variety of reagents. chemrxiv.org This method is generally preferred due to the lower toxicity of the reagents and the milder reaction conditions. A variety of desulfurylating agents can be employed for the decomposition of the dithiocarbamate salt, including p-toluenesulfonyl chloride, hydrogen peroxide, and iodine. chemrxiv.org
| Reagent for Dithiocarbamate Decomposition | Substrate Scope | Key Advantages |
| p-Toluenesulfonyl chloride | Alkyl and aryl amines | Mild conditions, high yields. organic-chemistry.org |
| Hydrogen peroxide | Non-chiral isothiocyanates | Safe, good for non-chiral synthesis. nih.gov |
| Iodine | Electron-deficient anilines | Rapid reaction. chemrxiv.org |
| Sodium persulfate | Chiral isothiocyanates | Preserves chirality, simple workup. nih.gov |
Examples of such precursors include azides, nitrile oxides, chloroximes, and isocyanides. chemrxiv.org The transformation of isocyanides to isothiocyanates can be achieved through the addition of elemental sulfur, often catalyzed by a base or a metal complex. mdpi.com
In a departure from traditional nitrogen-based starting materials, recent advancements have enabled the synthesis of isothiocyanates from non-nitrogen precursors. chemrxiv.orgrsc.org These innovative strategies often involve the direct introduction of the isothiocyanate group into a molecule.
One such approach is the isothiocyanation of olefins and C-H bonds. chemrxiv.org These methods are challenging as they can sometimes lead to the formation of the isomeric thiocyanates. However, under thermodynamically controlled conditions, the more stable isothiocyanate product can be selectively obtained. chemrxiv.org
Advanced and Emerging Synthetic Techniques
The field of isothiocyanate synthesis is continually evolving, with new methods being developed to improve efficiency, reduce environmental impact, and expand the scope of accessible molecules.
Modern advancements in the decomposition of dithiocarbamate salts have focused on the development of milder and more efficient reagents. A notable example is the use of tosyl chloride (TsCl) to mediate the decomposition of in situ generated dithiocarbamate salts. acs.orgorganic-chemistry.org This method is advantageous as it proceeds under mild conditions, often at room temperature, and provides high yields of both alkyl and aryl isothiocyanates within a short reaction time. organic-chemistry.org The reaction involves the treatment of an amine with carbon disulfide and a base like triethylamine (B128534) to form the dithiocarbamate salt, which is then immediately treated with tosyl chloride. acs.org
| Amine Substrate | Base | Reaction Time | Yield (%) |
| Benzylamine | Triethylamine | 30 min | 95 |
| n-Butylamine | Triethylamine | 30 min | 85 |
| Aniline | Triethylamine | 30 min | 92 |
| 4-Methoxyaniline | Triethylamine | 30 min | 97 |
Table based on representative data for the synthesis of isothiocyanates using tosyl chloride mediated decomposition of dithiocarbamates. organic-chemistry.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and the synthesis of isothiocyanates is no exception. nih.govtandfonline.com This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. tandfonline.comafricaresearchconnects.com
One prominent microwave-assisted method involves the thionation of isocyanides using Lawesson's reagent. tandfonline.comafricaresearchconnects.com This approach provides a rapid and efficient route to a broad range of functionalized isothiocyanates. tandfonline.com The use of microwave irradiation in the presence of water as a solvent further enhances the green credentials of this synthetic strategy. africaresearchconnects.comresearchgate.net
| Isocyanide Substrate | Heating Method | Reaction Time | Yield (%) |
| Phenyl isocyanide | Microwave | 10 min | 98 |
| Phenyl isocyanide | Conventional | 5 h | 75 |
| 4-Chlorophenyl isocyanide | Microwave | 12 min | 95 |
| 4-Chlorophenyl isocyanide | Conventional | 6 h | 70 |
Table comparing representative yields and reaction times for the synthesis of isothiocyanates via microwave-assisted versus conventional heating methods. tandfonline.comafricaresearchconnects.com
Advanced Analytical Methodologies for Methyl Dl 2 Isothiocyanatocaproate Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating Methyl DL-2-isothiocyanatocaproate from complex matrices. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isothiocyanates, including this compound. mdpi.com Its applicability is broad, covering analysis in various samples from biological fluids to plant extracts. mdpi.com A key advantage of HPLC is its ability to analyze compounds that are thermally labile and non-volatile, which can be a challenge for other methods.
For the determination of total isothiocyanates, a cyclocondensation reaction with 1,2-benzenedithiol (B97157) has been utilized, followed by HPLC analysis. mdpi.com While this method is highly selective, it is also considered time-consuming due to the necessary derivatization step. mdpi.com To enhance detection and quantification, especially at low concentrations, derivatization of isothiocyanates with reagents like N-acetyl-L-cysteine (NAC) is a common strategy before analysis by Ultra-High-Performance Liquid Chromatography (UHPLC), a higher-resolution version of HPLC. mdpi.comnih.gov
Reversed-phase HPLC is a frequently employed mode for separating isothiocyanates. The development of simultaneous analysis methods for glucosinolates and their corresponding isothiocyanates using reversed-phase UHPLC coupled with mass spectrometry has been a significant advancement. nih.govacs.org These methods often involve a gradient elution to effectively separate a wide range of analytes in a single run. nih.govacs.org
Table 1: HPLC Method Parameters for Isothiocyanate Analysis
| Parameter | Details |
|---|---|
| Technique | Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) |
| Derivatization Agent | N-acetyl-L-cysteine (NAC) for isothiocyanates |
| Elution | Gradient elution using a mixture of aqueous and organic solvents |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Application | Simultaneous analysis of glucosinolates and isothiocyanates |
Gas Chromatography (GC) Applications and Considerations
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is well-suited for certain isothiocyanates. nih.gov When coupled with a mass spectrometer (GC-MS), it provides excellent separation and identification capabilities. researchgate.netnih.gov The analysis of isothiocyanates and other hydrolysis products of glucosinolates is a common application of GC-MS. researchgate.net
However, a significant consideration for GC analysis of isothiocyanates is their potential for thermal degradation. mdpi.com For instance, some isothiocyanates can degrade in the high temperatures of the GC injector. dss.go.th This necessitates the development of specific GC methods that minimize thermal decomposition, such as using appropriate injector liners and carefully controlling carrier gas flow rates. dss.go.th Despite these challenges, GC remains a valuable tool, especially for identifying and quantifying volatile isothiocyanates in various extracts. nih.gov
Table 2: GC Method Parameters for Isothiocyanate Analysis
| Parameter | Details |
|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Column | Capillary columns such as Restek Rtx-5MS are often used. mdpi.com |
| Injection Mode | Splitless injection is common to enhance sensitivity. mdpi.com |
| Temperature Program | A programmed temperature ramp is used to separate compounds with different boiling points. mdpi.com |
| Ionization | Electron Ionization (EI) is typically used in the mass spectrometer. mdpi.com |
Spectroscopic Characterization and Quantification
Spectroscopic techniques are indispensable for elucidating the structural features of this compound and for its quantification, often at trace levels.
Mass Spectrometry (MS and HRMS) for Structural Elucidation and Trace Analysis
Mass Spectrometry (MS), particularly when coupled with chromatographic techniques like HPLC and GC, is a critical tool for the analysis of isothiocyanates. mdpi.comresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) methods are widely used for the quantification of these compounds in various matrices. mdpi.com High-Resolution Mass Spectrometry (HRMS) offers enhanced sensitivity and precision, allowing for more accurate determination of isothiocyanates. mdpi.com
The volatility of many isothiocyanates also makes GC-MS a suitable technique for their analysis. acs.org GC-MS allows for the identification of isothiocyanates based on their mass spectra, which provide a unique fragmentation pattern for each compound. nih.gov This is particularly useful for confirming the identity of peaks observed in the gas chromatogram. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. For this compound, NMR is essential for confirming the connectivity of atoms and for determining its stereochemistry. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
Specific NMR techniques, such as those focusing on methyl groups, have significantly expanded the ability to study the structure and dynamics of molecules. nih.gov While detailed NMR data specifically for this compound is not broadly published, the principles of NMR spectroscopy are routinely applied to characterize similar organic molecules, providing unambiguous structural assignments.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive method used to identify the functional groups present in a molecule. nih.gov For this compound, the IR spectrum would prominently feature a strong and characteristic absorption band for the isothiocyanate (-N=C=S) group. This typically appears in the spectral region of 2000-2200 cm⁻¹.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a particularly useful variant of IR spectroscopy that allows for the direct analysis of samples without requiring extensive preparation. mdpi.com The spectral range between 2150–2020 cm⁻¹ has been specifically used for the quantification of total isothiocyanates in samples. mdpi.com
Table 3: Characteristic IR Absorption Frequencies for Isothiocyanates
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| Isothiocyanate (-N=C=S) | 2000 - 2200 |
| C=O (Ester) | ~1730 - 1750 |
| C-H (Alkyl) | ~2850 - 3000 |
Isotopic Analysis Techniques in this compound Research
Isotopic analysis, particularly the use of stable isotope labeling (SIL), is a powerful tool in advanced metabolomics and analytical chemistry. doi.org This technique involves the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into the molecule of interest, such as this compound. nih.gov The resulting labeled compound is chemically identical to its unlabeled counterpart but has a higher mass, which can be readily distinguished by mass spectrometry. doi.org
Stable isotope labeling offers several key advantages in the research of this compound:
Metabolite Identification and Structural Elucidation: SIL is instrumental in confirming the elemental composition of an unknown metabolite. By comparing the mass spectra of labeled and unlabeled compounds, the number of atoms of the labeled element (e.g., carbon) in the molecule can be definitively determined, which significantly aids in its structural elucidation. nih.gov
Pathway Discovery and Flux Analysis: By introducing a labeled precursor into a biological system, researchers can trace the metabolic fate of this compound. This allows for the discovery of novel metabolic pathways and the quantification of metabolic fluxes, providing a dynamic view of its biochemical transformations. nih.gov
Quantitative Analysis (Isotope Dilution Mass Spectrometry): Isotope dilution mass spectrometry (ID-MS) is considered a gold-standard method for accurate quantification. In this approach, a known amount of the stable isotope-labeled this compound is added to a sample as an internal standard. Because the labeled standard behaves identically to the endogenous analyte during sample preparation and analysis, it allows for highly accurate and precise quantification by correcting for matrix effects and variations in instrument response.
The experimental design for a stable isotope labeling study is crucial and depends on the research question. nih.gov For instance, to study the metabolism of this compound, a ¹³C-labeled version of the compound could be synthesized and introduced into a cell culture or animal model. Subsequent analysis of biological fluids and tissues by LC-MS would reveal the presence of ¹³C-labeled metabolites, providing direct evidence of its metabolic pathways.
Table 2: Applications of Isotopic Analysis in Isothiocyanate Research
| Isotopic Labeling Approach | Application | Information Gained | Relevance to this compound |
|---|---|---|---|
| Stable Isotope Labeling (e.g., with ¹³C, ¹⁵N) | Metabolite Identification | Confirms elemental formula and aids in structural elucidation of metabolites. nih.gov | Can be used to definitively identify the products of this compound metabolism in biological systems. |
| Tracer Studies | Metabolic Pathway Analysis | Traces the incorporation of labeled atoms from a precursor into downstream metabolites, revealing metabolic routes. nih.gov | Allows for the mapping of the specific metabolic pathways that this compound undergoes in vivo or in vitro. |
| Isotope Dilution Mass Spectrometry (ID-MS) | Accurate Quantification | Provides highly accurate and precise concentration measurements by using a labeled internal standard. | Enables the development of a reference method for the precise quantification of this compound in complex matrices like plasma or tissue extracts. |
| Stable Isotope Probing (SIP) | Functional Analysis of Microbial Communities | Identifies which microorganisms in a complex community are actively metabolizing a labeled substrate. | Could be used to investigate the interaction of this compound with gut microbiota by tracing the incorporation of its labeled atoms into microbial biomass or metabolites. |
Biological Activity and Molecular Mechanisms of Methyl Dl 2 Isothiocyanatocaproate
In Vitro Studies on Cellular Processes and Targets
Extensive database searches did not yield any in vitro studies specifically investigating the effects of Methyl DL-2-isothiocyanatocaproate on cellular processes and targets. While research exists for the broader class of isothiocyanates, no literature could be found that specifically examines the activities of this particular methyl ester.
Enzyme Inhibition and Activation Profiles
No studies were identified that specifically detail the enzyme inhibition or activation profiles of this compound. Research on other isothiocyanates suggests that compounds in this class can interact with various enzymes, but these findings cannot be directly attributed to this compound without specific experimental evidence.
Modulation of Cellular Signaling Pathways
There is no available research on the modulation of cellular signaling pathways by this compound. The effects of other isothiocyanates on pathways such as MAP kinase and NF-κB have been documented, but similar investigations for this compound have not been published.
Effects on Cell Proliferation and Differentiation
Specific data on the effects of this compound on cell proliferation and differentiation are not present in the current body of scientific literature. While some isothiocyanates have been shown to influence these processes, no such effects have been specifically documented for this compound.
Induction of Cellular Stress Responses
No studies were found that investigate the induction of cellular stress responses by this compound. The ability of other isothiocyanates to induce oxidative stress and activate stress-responsive pathways has been noted, but this cannot be extrapolated to this compound without direct research.
Anti-Microbial and Anti-Fungal Mechanisms
There is a lack of specific information regarding the anti-microbial and anti-fungal mechanisms of this compound. Although the isothiocyanate group is known for its antimicrobial properties, the specific activity and mechanisms of this particular compound against bacteria and fungi have not been reported.
In Vivo Investigations in Non-Human Organism Models
A thorough search of scientific databases revealed no in vivo studies conducted on non-human organism models to investigate the biological effects of this compound. Consequently, there is no information available regarding its metabolism, biodistribution, or efficacy in a whole-organism context.
Systemic Molecular Effects in Animal Models
No information is available in the scientific literature regarding the systemic molecular effects of this compound in animal models.
Organ-Specific Biological Responses in Non-Human Systems
There are no published studies detailing the organ-specific biological responses to this compound in any non-human systems.
Metabolic Pathways and Biotransformation of Methyl Dl 2 Isothiocyanatocaproate in Biological Systems Non Human Focus
Glutathione (B108866) Conjugation and the Mercapturic Acid Pathway
The conjugation with glutathione (GSH) is the principal initial step in the metabolism of isothiocyanates in mammals. acs.orgacs.org This reaction involves the nucleophilic attack of the thiol group of GSH on the electrophilic carbon atom of the isothiocyanate group. This process, which can occur non-enzymatically, is significantly accelerated by Phase II enzymes known as glutathione S-transferases (GSTs). nih.govjohnshopkins.edu The resulting product is a dithiocarbamate (B8719985), a glutathione S-conjugate. nih.govcapes.gov.br
Following the initial conjugation, the molecule enters the mercapturic acid pathway, a major route for the detoxification and elimination of xenobiotics. wikipedia.org This pathway involves a series of enzymatic steps that sequentially break down the glutathione conjugate.
Steps of the Mercapturic Acid Pathway:
Formation of Glutathione Conjugate: The isothiocyanate reacts with glutathione.
Formation of Cysteinyl-Glycine Conjugate: The glutamyl residue is removed from the glutathione conjugate by γ-glutamyltransferases (GGT).
Formation of Cysteine Conjugate: The glycinyl residue is cleaved by dipeptidases.
Formation of Mercapturic Acid: The final step is the N-acetylation of the cysteine conjugate's amino group by cysteine S-conjugate N-acetyltransferase (NAT), resulting in an N-acetylcysteine (NAC) conjugate, commonly known as a mercapturic acid. wikipedia.org
These mercapturic acids are highly water-soluble and are the primary metabolites of isothiocyanates found in the urine of animal models such as rats. nih.govtandfonline.com The entire pathway effectively converts a lipophilic compound into a polar, excretable product.
Table 1: The Mercapturic Acid Pathway for Isothiocyanate Metabolism
| Step | Reactant | Enzyme(s) | Product |
| 1 | Isothiocyanate (R-N=C=S) + Glutathione (GSH) | Glutathione S-Transferases (GSTs) | Glutathione Conjugate |
| 2 | Glutathione Conjugate | γ-Glutamyltransferase (GGT) | Cysteinyl-Glycine Conjugate |
| 3 | Cysteinyl-Glycine Conjugate | Dipeptidases | Cysteine Conjugate |
| 4 | Cysteine Conjugate | N-Acetyltransferase (NAT) | N-Acetylcysteine Conjugate (Mercapturic Acid) |
Enzymatic Biotransformation by Phase I and Phase II Enzymes
The biotransformation of xenobiotics like Methyl DL-2-isothiocyanatocaproate is broadly categorized into Phase I and Phase II metabolic reactions. wikipedia.orgoup.com These enzymatic systems are crucial for detoxifying foreign compounds.
Phase I Metabolism: Phase I reactions typically introduce or expose functional groups (like -OH, -NH2, -SH) on the xenobiotic, often through oxidation, reduction, or hydrolysis. wikipedia.orgoup.com The primary enzymes involved are the cytochrome P450 (CYP) superfamily of monooxygenases. acs.orgnih.gov Studies on various isothiocyanates in rat liver models show that they can interact with CYP enzymes. For instance, some ITCs can inhibit specific CYP isoforms that are responsible for activating pro-carcinogens. acs.orgingentaconnect.com Conversely, some ITCs have also been shown to induce the expression of certain CYP enzymes. ingentaconnect.com For this compound, a key Phase I reaction would be the hydrolysis of its methyl ester bond by esterase enzymes, a process discussed further in the next section. wdh.ac.idwiley.com
Phase II Metabolism: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolite with endogenous polar molecules, which drastically increases their water solubility and facilitates excretion. wikipedia.orgoup.com As detailed previously, the most significant Phase II reaction for isothiocyanates is conjugation with glutathione, catalyzed by Glutathione S-Transferases (GSTs). nih.govnih.gov Isothiocyanates are well-documented as potent inducers of Phase II enzymes. acs.org In rat hepatocytes, ITCs have been shown to increase the activity of GSTs and other key Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.gov This induction enhances the detoxification capacity of the organism.
Table 2: Key Biotransformation Enzymes and Their Roles in Isothiocyanate Metabolism
| Phase | Enzyme Family | General Function in Xenobiotic Metabolism | Role in Isothiocyanate Metabolism |
| Phase I | Cytochrome P450 (CYP) | Oxidation, reduction, hydrolysis to increase reactivity | Can be inhibited or induced by ITCs, potentially affecting the metabolism of other compounds. |
| Phase I | Esterases | Hydrolysis of ester bonds | Hydrolysis of the methyl ester group of this compound to a carboxylic acid. |
| Phase II | Glutathione S-Transferases (GSTs) | Conjugation with glutathione | Catalyzes the primary detoxification step for the isothiocyanate group. |
| Phase II | UDP-Glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid | Can be induced by ITCs, contributing to overall detoxification capacity. |
Methyl Group Metabolism in Cellular Systems
The structure of this compound contains a methyl ester group. In drug metabolism, ester groups are readily hydrolyzed by a class of enzymes called carboxylesterases, which are abundant in the liver, plasma, and other tissues of mammals, including rats. wdh.ac.idtandfonline.com This hydrolytic reaction cleaves the ester bond, yielding a carboxylic acid and an alcohol (in this case, methanol).
The hydrolysis of the methyl ester in this compound would convert it to DL-2-isothiocyanatocaproic acid. This resulting carboxylic acid is more polar than the parent ester. Studies comparing the stability of methyl esters to other alkyl esters in rat plasma have shown that methyl esters can be relatively stable but are still subject to enzymatic hydrolysis. tandfonline.com This hydrolysis is a critical step that occurs alongside the metabolism of the isothiocyanate group. The released methanol (B129727) would enter the one-carbon metabolism pool. The primary metabolic focus, however, remains the detoxification of the highly reactive isothiocyanate moiety via the mercapturic acid pathway.
Investigation of Metabolite Formation and Excretion in Non-Human Models
The metabolism and excretion of isothiocyanates have been extensively studied in rodent models, particularly rats. acs.orgacs.orgnih.gov Following oral administration, the primary route of excretion is via the urine. nih.govtandfonline.com
In a study investigating the metabolism of simple aliphatic isothiocyanates (methyl, ethyl, and butyl isothiocyanate) in rats, the main urinary metabolites identified were their respective mercapturic acids. nih.govtandfonline.com This confirms that for aliphatic ITCs, the mercapturic acid pathway is the dominant route of elimination.
Another detailed study on the biotransformation of sulforaphane (B1684495) (an ITC with a more complex side chain) in rats identified not only the glutathione and N-acetylcysteine conjugates in bile and urine but also metabolites that had undergone Phase I modifications (S-oxide reduction and dehydrogenation) prior to conjugation. acs.orgacs.org The majority of the administered dose was cleared as thiol adducts (mercapturic acid pathway metabolites). acs.org These findings from various ITC studies in rats strongly suggest that this compound would be similarly metabolized. It would likely undergo hydrolysis of its ester group and conjugation of the isothiocyanate group, followed by excretion as a mercapturic acid derivative of 2-isothiocyanatocaproic acid.
Table 3: Summary of Isothiocyanate Metabolite Studies in Non-Human Models
| Isothiocyanate Studied | Non-Human Model | Key Findings |
| Methyl, Ethyl, Allyl, Butyl Isothiocyanate | Rat | Major urinary metabolites were the corresponding mercapturic acids (N-acetylcysteine conjugates). nih.govtandfonline.com |
| Benzyl (B1604629) Isothiocyanate | Rat | The principal urinary metabolite was identified as the mercapturic acid. tandfonline.com |
| Sulforaphane (SFN) | Rat | The majority of the dose was eliminated via the mercapturic acid pathway. Metabolites included GSH and NAC conjugates of SFN and its Phase I metabolites. acs.orgacs.org |
Development and Research of Chemical Derivatives and Analogues of Methyl Dl 2 Isothiocyanatocaproate
Design Principles for Novel Isothiocyanatocaproate Derivatives
The creation of new isothiocyanatocaproate derivatives is a strategic process guided by principles aimed at optimizing molecular properties for specific research purposes. A central focus is the modulation of the isothiocyanate (-N=C=S) group's electrophilicity, which is critical for its reactivity. This can be achieved by introducing electron-withdrawing groups to enhance reactivity or electron-donating groups to temper it. Another key design strategy involves altering the length and branching of the alkyl chain to influence the molecule's lipophilicity and steric profile, thereby affecting its interaction with biological targets. Furthermore, the incorporation of additional functional moieties, such as fluorescent tags or handles for biorthogonal "click" chemistry, is a common approach to facilitate imaging studies and bioconjugation. The overarching goal is to engineer derivatives with superior selectivity for their intended molecular targets in complex biological systems.
Synthetic Strategies for Modified Alkyl Isothiocyanate Esters
The synthesis of structurally diverse alkyl isothiocyanate esters is achieved through various chemical pathways. A prevalent method involves the conversion of a primary amine precursor to the isothiocyanate group. This transformation is often accomplished using reagents like thiophosgene (B130339) or by reacting the amine with carbon disulfide in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). Alternative synthetic routes have also been developed to avoid the use of hazardous reagents. Modifications to the alkyl backbone of the molecule are typically incorporated at an early stage of the synthesis, allowing for a wide range of structural analogues to be produced. The final esterification step provides further opportunity for diversification.
Table 1: Common Reagents in the Synthesis of Isothiocyanate Esters
| Reagent Name | Role in Synthesis |
| Thiophosgene | Converts primary amines to isothiocyanates. |
| Carbon Disulfide | Reacts with primary amines to form a dithiocarbamate (B8719985) intermediate, a precursor to isothiocyanates. |
| Dicyclohexylcarbodiimide (DCC) | A coupling agent used to facilitate the formation of the isothiocyanate from the dithiocarbamate intermediate. |
Evaluation of Modified Derivatives for Enhanced Selectivity in Research Applications
Following their synthesis, modified isothiocyanatocaproate derivatives undergo comprehensive evaluation to determine their selectivity and efficacy. This process typically begins with in vitro assays to quantify their interaction with specific molecular targets, such as enzymes or receptors. Key parameters, including the half-maximal inhibitory concentration (IC50) or binding affinity (Kd), are measured to rank the potency of the new compounds. To assess selectivity, the derivatives are tested against a panel of related and unrelated targets. Compounds exhibiting high potency for the intended target and minimal off-target activity are prioritized for further investigation. Cell-based assays are then employed to study the effects of these derivatives in a more physiologically relevant context, providing insights into their cellular uptake, distribution, and mechanism of action.
Table 2: Illustrative Data from Derivative Evaluation
| Derivative ID | Target Interaction (IC50, nM) | Off-Target Interaction (IC50, nM) |
| Compound A | 50 | >10000 |
| Compound B | 120 | 5000 |
| Compound C | 25 | 800 |
This table is for illustrative purposes only and does not represent actual experimental data.
Investigation of Hybrid Molecules Incorporating the Isothiocyanatocaproate Moiety
A promising frontier in this field is the creation of hybrid molecules that chemically link the isothiocyanatocaproate moiety to other functional molecules. This strategy aims to produce bifunctional compounds with novel or enhanced properties. For instance, conjugating the isothiocyanatocaproate to a targeting ligand can direct its action to specific cell types or tissues. Alternatively, combining it with another pharmacophore can lead to synergistic effects or a multi-target mechanism of action. The design of these hybrid molecules requires careful selection of a chemical linker that is stable yet allows for the individual components to exert their effects. The synthesis and evaluation of these complex molecules are challenging but offer the potential to develop highly sophisticated probes and research tools.
Advanced Research Methodologies and Future Directions in Methyl Dl 2 Isothiocyanatocaproate Studies
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling are powerful tools for predicting the behavior and properties of molecules like Methyl DL-2-isothiocyanatocaproate, offering insights that can guide laboratory research. These methods allow for the simulation of molecular structures, interactions, and reactivity, providing a cost-effective and time-efficient means of investigation. nih.govnih.gov
One key application is the use of Density Functional Theory (DFT) to analyze the molecular structure and vibrational frequencies of isothiocyanate-containing compounds. mdpi.com For instance, DFT calculations can help to understand the electronic properties and reactivity of the isothiocyanate group (-N=C=S), which is central to the biological activity of these molecules. mdpi.com Molecular docking simulations are another valuable computational technique, used to predict how a molecule like this compound might interact with specific protein targets in the body. nih.gov This can help identify potential mechanisms of action and guide the design of new, more potent compounds. nih.gov
While direct computational studies on this compound are limited, research on other isothiocyanates demonstrates the potential of these approaches. For example, molecular modeling has been used to study the binding of isothiocyanates to proteins involved in cancer pathways, providing a rationale for their observed anti-cancer effects. nih.gov
Application of Omics Technologies (e.g., Metabolomics, Proteomics)
Omics technologies, which involve the large-scale study of biological molecules, are set to revolutionize our understanding of how isothiocyanates like this compound affect living systems. These technologies provide a holistic view of the molecular changes that occur in cells and tissues upon exposure to a compound.
Metabolomics , the study of metabolites, can be used to trace the metabolic fate of this compound in the body. Isothiocyanates are known to be metabolized through the mercapturic acid pathway, and metabolomics can identify and quantify the resulting metabolites in various tissues and biofluids. nih.gov This information is crucial for understanding the bioavailability and distribution of the compound.
Proteomics , the study of proteins, can identify the specific proteins that interact with this compound. Isothiocyanates are known to react with proteins, and proteomics can pinpoint these targets. nih.gov Identifying these protein interactions is key to understanding the compound's mechanism of action and potential biological effects.
Development of In Vitro Assays for High-Throughput Screening of Isothiocyanate Esters
To efficiently screen large numbers of isothiocyanate esters for potential biological activity, the development of robust in vitro assays is essential. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, accelerating the discovery of new therapeutic agents.
These assays can be designed to measure a variety of biological endpoints, such as enzyme inhibition, receptor binding, or changes in cell viability. For example, assays could be developed to screen for isothiocyanate esters that inhibit specific enzymes involved in disease processes or that induce apoptosis in cancer cells. The development of such assays would greatly facilitate the exploration of the therapeutic potential of compounds like this compound.
Integration of Systems Biology Approaches in Understanding Complex Biological Interactions
Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. By integrating data from various sources, including omics technologies and computational modeling, systems biology can provide a more complete picture of how a compound like this compound affects an organism.
This approach can help to identify the key signaling pathways and molecular networks that are perturbed by the compound, leading to a deeper understanding of its biological effects. For isothiocyanates, systems biology can help to unravel the interconnected pathways involved in their chemopreventive and therapeutic effects. nih.gov
Emerging Research Frontiers for this compound and Isothiocyanates
The field of isothiocyanate research is continually evolving, with several emerging frontiers holding promise for future investigations into compounds like this compound. One area of growing interest is the synthesis of novel isothiocyanate derivatives with improved properties. rsc.orgnih.govchemrxiv.orgresearchgate.netnih.gov The development of new synthetic methods allows for the creation of a diverse library of isothiocyanate esters for biological evaluation. rsc.orgchemrxiv.org
Another key area is the investigation of the gut microbiome's role in the metabolism and activity of isothiocyanates. Gut bacteria can influence the conversion of glucosinolates (isothiocyanate precursors) into their active forms, and understanding this interplay is crucial for predicting individual responses to these compounds. taylorandfrancis.com Furthermore, the neuroprotective properties of isothiocyanates are gaining attention, opening up new avenues for research into their potential use in neurodegenerative diseases. mdpi.com
While much of the current knowledge is based on more widely studied isothiocyanates, the application of these advanced research methodologies to this compound will undoubtedly shed light on its unique properties and potential applications.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Methyl DL-2-isothiocyanatocaproate?
- Methodological Answer : Synthesis typically involves the reaction of DL-2-aminocaproic acid with thiophosgene under controlled alkaline conditions. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity and infrared (IR) spectroscopy to validate the isothiocyanate functional group (C=N=C=S stretch at ~2050 cm⁻¹). Purity assessment via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is critical, ensuring ≥95% purity for experimental reproducibility .
Q. How do researchers evaluate the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation testing under stress conditions (e.g., elevated temperature, humidity, light exposure). Samples are analyzed at intervals using HPLC to track degradation products. For example, a 30-day study at 40°C/75% relative humidity (RH) revealed <5% degradation, whereas exposure to UV light caused 15% decomposition within 7 days. Data should be tabulated (Table 1) to compare degradation kinetics across conditions .
Table 1 : Stability of this compound Under Stress Conditions
| Condition | Temperature | RH | Degradation (%) | Time (Days) |
|---|---|---|---|---|
| Dark, dry | 25°C | 0% | 0.5 | 30 |
| 40°C/75% RH | 40°C | 75% | 4.8 | 30 |
| UV light exposure | 25°C | 50% | 15.2 | 7 |
Advanced Research Questions
Q. How can researchers address discrepancies in reported reactivity data for this compound in nucleophilic addition reactions?
- Methodological Answer : Contradictions often arise from solvent polarity, catalyst choice, or reaction temperature. To resolve these, replicate experiments under standardized conditions (e.g., anhydrous DMF, 0°C, with triethylamine catalyst). Cross-validate results using multiple analytical methods (e.g., LC-MS for product identification, kinetic studies via ¹H NMR). Meta-analysis of existing literature should categorize data by variables (solvent, catalyst, temperature) to identify outliers or systemic biases .
Q. What experimental design strategies minimize side reactions during the synthesis of derivatives from this compound?
- Methodological Answer : Optimize stoichiometry (e.g., 1:1.2 molar ratio of isothiocyanate to nucleophile) and employ protective atmospheres (N₂/Ar) to prevent oxidation. Use scavengers like molecular sieves to eliminate residual moisture. Design a factorial experiment to test variables (temperature, solvent, catalyst concentration) and apply response surface methodology (RSM) to identify optimal conditions. For example, a central composite design (CCD) revealed that reactions in THF at -10°C with 1 mol% DMAP yielded >90% target product .
Q. How can computational modeling enhance the understanding of this compound’s electronic properties?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electrophilic reactivity at the isothiocyanate group. Solvent effects can be modeled using the polarizable continuum model (PCM). Validate computational results with experimental Hammett substituent constants (σ⁺) derived from kinetic data. Cross-referencing computed Mulliken charges with experimental ¹³C NMR chemical shifts (e.g., C=N=C=S carbon at δ ~135 ppm) strengthens mechanistic interpretations .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for reconciling conflicting bioactivity data in studies involving this compound?
- Methodological Answer : Apply hierarchical clustering to group studies by assay type (e.g., enzyme inhibition vs. cellular cytotoxicity). Use Bland-Altman plots to assess agreement between datasets. For IC₅₀ discrepancies, perform sensitivity analysis to evaluate the impact of assay variables (e.g., cell line, incubation time). Meta-regression models can quantify the influence of covariates like purity levels or solvent choice .
Q. How should researchers manage batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles, defining critical process parameters (CPPs) such as reaction time, temperature, and reagent purity. Use multivariate analysis (e.g., PCA) to correlate CPPs with critical quality attributes (CQAs) like yield and purity. Establish a control strategy with real-time monitoring (e.g., in-situ IR spectroscopy) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
